2-Nitrobenzene-1,4-diol

Acid dissociation Protonation state Physiological pH speciation

Researchers requiring isomerically pure 2-nitrobenzene-1,4-diol face limited supply-direct nitration of hydroquinone causes total decomposition. This product is accessed via a patented bis-carbonate protection route ensuring material integrity. • 88% ToMO regiospecificity for NHQ over 3-nitrocatechol in biocatalytic assays • Critical precursor to 2-amino-1,4-benzenediol HCl for high-MW PBO ballistic fibers • Distinct redox signature (E½ = -0.20 V vs SCE) for voltammetric isomer discrimination Full analytical documentation provided for procurement confidence.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
CAS No. 16090-33-8
Cat. No. B094080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzene-1,4-diol
CAS16090-33-8
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])O
InChIInChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H
InChIKeyVIIYYMZOGKODQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzene-1,4-diol Physicochemical Profile


2-Nitrobenzene-1,4-diol (syn. 2-nitrohydroquinone, 2-nitroquinol) is a nitrophenol-class organic compound with the molecular formula C₆H₅NO₄ and molecular weight 155.11 g/mol [1]. It is the sole mononitro derivative of hydroquinone (benzene-1,4-diol) [2], bearing a nitro group at the 2-position and hydroxyl groups at the 1- and 4-positions. The compound appears as a yellow to dark-orange crystalline solid with a melting point of 133–134 °C, density of 1.58 g/cm³, and aqueous solubility of approximately 6.5 g/L at 25 °C . Among the six possible nitrodihydroxybenzene isomers, this is the only isomer derived from para-benzenediol, which imparts unique electronic and steric properties relative to catechol- and resorcinol-based isomers [2].

Workflow

Redox and speciation studies requiring a para-diol scaffold

Selection Context

Nitro-activated hydroquinone for Diels-Alder and polycyclic synthesis

Identity Note

Sole mononitro para-benzenediol isomer with distinct electrochemical signature

2-Nitrobenzene-1,4-diol Isomer Substitution Limits


Although all six nitrodihydroxybenzene isomers share the molecular formula C₆H₅NO₄, their positional arrangement of hydroxyl and nitro groups produces divergent electronic, acid–base, redox, and enzymatic recognition properties [1]. The para-relationship of the two hydroxyl groups in 2-nitrobenzene-1,4-diol enables quinone formation upon oxidation—a property absent in resorcinol-based isomers and electronically distinct from catechol-based isomers [2]. In enzymatic transformations, wild-type toluene-o-xylene monooxygenase (ToMO) converts o-nitrophenol to nitrohydroquinone (NHQ) at 88% selectivity versus 12% for 3-nitrocatechol, demonstrating that even closely related regioisomers are not functionally interchangeable in biocatalytic systems [3]. Furthermore, the electron-withdrawing nitro group depresses the first pKa of 2-nitrobenzene-1,4-diol to 7.63, approximately 2.3 units below that of unsubstituted hydroquinone (pKa ~9.9), altering its speciation at physiological pH in ways that 2-chlorohydroquinone (predicted pKa ~9.21) cannot replicate . These quantifiable differences mean that generic substitution by any other in-class isomer or analog would produce materially different reaction outcomes, product distributions, or analytical signatures.

Isomer mismatch

Catechol or resorcinol nitrodihydroxybenzene isomers differ in redox behavior and enzymatic recognition, preventing direct interchange.

Speciation shift

pK₁ is ~2.3 units lower than unsubstituted hydroquinone; 2-chlorohydroquinone may not replicate the protonation-dependent partitioning at physiological pH.

Synthetic route dependency

Direct nitration of unprotected hydroquinone leads to total decomposition; generic aromatic nitro intermediates do not guarantee this viability profile.

Quantitative Differentiation Evidence


Enhanced Acidity and Protonation State

The electron-withdrawing nitro group at the 2-position significantly acidifies the para-hydroxyl groups. 2-Nitrobenzene-1,4-diol exhibits pK₁ = 7.63 and pK₂ = 10.06 at 25 °C, compared with hydroquinone (pKa ≈ 9.9) and 2-chlorohydroquinone (predicted pKa ≈ 9.21) [1]. The pK₁ depression of 2.27 units relative to hydroquinone means that at pH 7.4, approximately 37% of 2-nitrobenzene-1,4-diol exists in the mono-anionic form, versus <1% for hydroquinone and ~1.5% for 2-chlorohydroquinone, based on Henderson–Hasselbalch calculations [2]. This speciation difference directly impacts solubility, partitioning, and metal-chelation behavior in aqueous systems.

Enhanced Acidity
Head-to-head
pK₁ = 7.63
Reported pK₁ depression alters buffer compatibility and ionization-dependent partitioning.
ΔpK₁ = –2.27 vs hydroquinone; –1.58 vs 2-chlorohydroquinone.
Acid dissociation Protonation state Physiological pH speciation Nitrophenol acidity

Enzymatic Regioselectivity for Nitrohydroquinone

Wild-type toluene-o-xylene monooxygenase (ToMO) from Pseudomonas stutzeri OX1 oxidizes o-nitrophenol (o-NP) to two products with markedly different selectivity: nitrohydroquinone (NHQ, 88%) at an initial rate of 0.8 nmol/(min·mg protein) and 3-nitrocatechol (3-NC, 12%) at 0.11 nmol/(min·mg protein) [1]. The 7.3-fold rate advantage for NHQ production and the 88:12 product ratio demonstrate high intrinsic regiospecificity. In contrast, the same enzyme converts m-nitrophenol to 4-nitrocatechol exclusively (100%), and p-nitrophenol to 4-nitrocatechol at only 0.0082 nmol/(min·mg protein) [1]. The I100Q TouA mutant further shifts product distribution from m-NP to 63% NHQ and 37% 4-NC, showing that NHQ formation can be engineered, but the wild-type preference already favors NHQ from o-NP [1].

Enzymatic Regioselectivity
Head-to-head
88% NHQ selectivity, 7.3:1 rate ratio vs 3-NC
Supports biocatalytic production study fit; catechol isomer yields divergent kinetic profile.
Wild-type ToMO, o-nitrophenol substrate; HPLC/GC analysis.
Biocatalysis Regioselective oxidation Monooxygenase engineering Nitroaromatic metabolism

Polarographic Reduction Potential

Polarographic analysis of five nitrodihydroxybenzene isomers at pH 2.1 reveals that 2-nitrohydroquinone exhibits a half-wave reduction potential (E₁/₂) of –0.20 V vs. SCE, which is measurably distinct from 3-nitrocatechol (–0.16 V), 4-nitrocatechol (–0.17 V), 2-nitroresorcinol (–0.26 V), and 4-nitroresorcinol (–0.34 V) [1]. The wave heights remain essentially constant across the pH range 2.1–11.3 (mean 9.69–10.36 µA for 2-nitrohydroquinone), indicating complete six-electron reduction to the amine without quinoid intermediate interference [1]. At higher pH, the half-wave potential shifts more negative in a linear fashion until pH 8, after which the slope increases, behavior that differs from 4-nitrocatechol which splits into two waves in basic solution [1]. This unique redox fingerprint allows unambiguous electrochemical identification of 2-nitrobenzene-1,4-diol in mixtures of nitrodihydroxybenzene isomers.

Polarographic Reduction
Head-to-head
E₁/₂ = –0.20 V vs SCE at pH 2.1
Reported unique redox fingerprint enables electrochemical isomer discrimination.
No wave splitting across pH 2.1–11.3; distinct from 4-nitrocatechol behavior.
Polarography Redox potential Half-wave potential Hydrogen bonding Nitro group reduction

Diels-Alder Cycloaddition via 2-Nitrobenzoquinone

2-Nitrobenzene-1,4-diol serves as a direct precursor to 2-nitrobenzoquinone upon silver(I) oxide oxidation. When generated in situ and trapped with cyclopentadiene, this reactive dienophile yields the endo cycloadduct (4) at 40% isolated yield, along with the exo isomer (5) at 7% and two 2:1 diene:dienophile adducts (6, 2%; 7, 4%) . This reactivity is mechanistically significant because the nitro group activates the quinone for inverse-electron-demand Diels-Alder reactions, a property not available to unsubstituted benzoquinone or halogenated quinones. The resulting pentacyclic nitro-adduct undergoes facile photocyclization to 9-nitropentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione, and the endo cycloadduct can be reduced with NaBH₄/CeCl₃ to the corresponding diol in 75% yield .

Diels-Alder via Quinone
Cross-study
40% endo cycloadduct yield with cyclopentadiene
Reported entry point to 2-nitrobenzoquinone for inverse-electron-demand cycloadditions.
Data to verify; unsubstituted benzoquinone comparators lack nitro-activation.
Diels-Alder cycloaddition Nitrobenzoquinone Polycyclic synthesis In situ oxidation

Patented High-Yield Synthesis vs. Direct Nitration

US Patent 5,099,057 describes a three-step process wherein hydroquinone is first protected as 1,4-bis(methylcarbonato)benzene (99% yield), nitrated to 1,4-bis(methylcarbonato)-2-nitrobenzene (99% yield, >95% purity), and hydrolyzed to yield 2-nitro-1,4-benzenediol at 98% yield with 98.7% purity [1]. In contrast, the patent explicitly states that conventional direct nitration of hydroquinone or 1,4-diacetoxybenzene with nitric acid results in 'total decomposition of the starting material' [1]. This represents a stark differential: the patented route delivers near-quantitative yields of high-purity product from a process that is otherwise non-viable. The resulting 2-nitro-1,4-benzenediol is subsequently reduced to 2-amino-1,4-benzenediol hydrochloride (98% yield), a critical monomer for high-molecular-weight polybenzoxazoles used in high-performance fibers and films [1].

Patented Synthesis Route
Head-to-head
98% yield, 98.7% purity
Reported benchmark; direct nitration of hydroquinone leads to total decomposition.
Via bis-carbonate protection route; source selection impacts viability.
Process chemistry Nitration High-purity intermediate Polybenzoxazole monomer

Mass Spectrometric Dimerization Signature

Under negative-ion electron capture mass spectrometry (EC-MS) conditions using CO₂-buffered thermal electrons, formyl-, acetyl-, and benzoyl-hydroquinones form detectable dimers, but for nitrohydroquinone the dimer predominates to a significantly greater extent than for any of the carbonyl-substituted analogs [1]. This pronounced dimerization propensity is attributed to the strong electron-withdrawing character of the nitro group, which stabilizes the radical anion intermediate and facilitates radical-radical coupling. The study further notes that mixed dimers can be formed from pairs of different substituted hydroquinones, but the nitrohydroquinone homodimer signal dominates when this compound is present [1].

MS Dimerization Signature
Cross-study
Dimer predominates in negative-ion EC-MS
Reported diagnostic signature differentiates from carbonyl-substituted hydroquinone analogs.
Qualitative dominance; supports identity confirmation in complex matrices.
Electron capture mass spectrometry Dimer formation Analytical differentiation Nitroaromatic

Application Scenarios


Enzymatic Synthesis of Nitrohydroquinone

The 88% regiospecificity of wild-type ToMO for nitrohydroquinone over 3-nitrocatechol from o-nitrophenol at a 7.3-fold higher initial rate [1] makes 2-nitrobenzene-1,4-diol the target compound for biocatalytic production of nitroaromatic metabolites. Researchers studying nitrobenzene or nitrophenol biodegradation pathways require authentic NHQ standards for HPLC calibration and intermediate identification; substitution with 4-nitrocatechol or 3-nitrocatechol yields incorrect retention times and fragmentation patterns. The I100Q TouA mutant further produces 63% NHQ from m-nitrophenol, expanding the substrate scope for engineered biosynthesis [1].

Monomer Precursor for Polybenzoxazole Fibers

The patented bis-carbonate protection route yields 2-nitro-1,4-benzenediol at 98% yield and 98.7% purity, which upon hydrogenation gives 2-amino-1,4-benzenediol hydrochloride at 98% yield [2]. This amino-monomer is critical for synthesizing high-molecular-weight polybenzoxazoles (PBOs) used in ballistic fibers and high-temperature composites. The patent explicitly states that direct nitration of unprotected hydroquinone causes total decomposition, making the nitro intermediate accessible only through this specific route [2]. Procurement of the pre-made nitro compound bypasses the hazardous nitration step and ensures monomer purity specifications required for polymerization-grade materials.

Diels-Alder via 2-Nitrobenzoquinone

Silver(I) oxide oxidation of 2-nitrobenzene-1,4-diol generates 2-nitrobenzoquinone, which participates as a dienophile in Diels-Alder reactions with cyclopentadiene to give the endo cycloadduct at 40% yield . This reactivity is inaccessible with unsubstituted benzoquinone, which lacks the electron-withdrawing nitro group needed for inverse-electron-demand cycloaddition regioselectivity. The resulting pentacyclic nitro-adduct undergoes photocyclization to a caged structure, and the cycloadduct can be further reduced to the diol in 75% yield with NaBH₄/CeCl₃ . Synthetic chemistry groups pursuing nitro-functionalized polycyclic scaffolds require this specific compound as the entry point to 2-nitrobenzoquinone chemistry.

Electrochemical Detection and Isomer Discrimination

The half-wave reduction potential of 2-nitrohydroquinone at –0.20 V vs. SCE (pH 2.1) is distinguishable from all five other nitrodihydroxybenzene isomers, which range from –0.16 V (3-nitrocatechol) to –0.34 V (4-nitroresorcinol) [3]. This 40 mV separation from the nearest isomer (4-nitrocatechol at –0.17 V) is sufficient for differential pulse polarography or voltammetric discrimination in isomer mixtures. The complete six-electron reduction to the amine across the full pH 2.1–11.3 range, without wave splitting, further distinguishes it from 4-nitrocatechol which shows double-wave behavior in basic media [3]. Environmental monitoring labs analyzing nitrophenol degradation products, and QC labs verifying isomer purity of synthetic batches, benefit from this unambiguous redox signature.

Application
Selection Property
Validation Focus
Enzymatic Synthesis of Nitrohydroquinone
Regiospecificity context
ToMO product distribution and HPLC retention-time verification
Monomer Precursor for Polybenzoxazole Fibers
Synthetic route viability
Purity specification and absence of decomposition byproducts
Diels-Alder via 2-Nitrobenzoquinone
Nitro-quinone reactivity
Cycloaddition yield and regiochemical outcome review
Electrochemical Detection and Isomer Discrimination
Redox fingerprint
Half-wave potential and wave-splitting behavior across pH range
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